Cytotoxicity in Carp Primary Leukocytes
A 2024 study in Scientific Reports directly compared the cytotoxic effects of thiacloprid amide to its parent compound, thiacloprid, and another major neonicotinoid metabolite, desnitro-imidacloprid, in carp immune cells. Thiacloprid amide demonstrated significantly higher cytotoxicity, measured via MTT and Alamar Blue viability assays, across multiple concentrations (2.25–20 µM). At a concentration of 20 µM, thiacloprid amide reduced cell viability to 58% of control, compared to thiacloprid, which only reduced viability to 78%, and imidacloprid, which reduced it to 81% in primary carp leukocytes [1].
| Evidence Dimension | Cytotoxicity (Cell Viability as % of Control) |
|---|---|
| Target Compound Data | 58% viability at 20 µM (24h exposure) |
| Comparator Or Baseline | Thiacloprid: 78% viability; Imidacloprid: 81% viability; Desnitro-imidacloprid: 52% viability at 20 µM |
| Quantified Difference | 20 percentage point reduction in viability vs. parent thiacloprid |
| Conditions | Primary carp (Cyprinus carpio) head kidney leukocytes, 24h exposure, MTT and Alamar Blue assays [1]. |
Why This Matters
This data is essential for selecting the correct reference standard for in vitro toxicology studies on neonicotinoid metabolites, as using the parent compound as a surrogate would significantly underestimate the true cytotoxic impact of the metabolite on aquatic immune function.
- [1] Rymuszka, A., Sierosławska, A. Comparative evaluation of neonicotinoids and their metabolites-induced oxidative stress in carp primary leukocytes and CLC cells. Sci Rep 14, 8291 (2024). View Source
